4-Methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Description
4-Methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine derivative with a molecular formula of C₁₃H₁₆ClNO₃ (calculated molecular weight: 234.30 g/mol). This compound is characterized by a pyrrolidine ring substituted with a methoxy group at the 4-position, two methyl groups at the 1- and 2-positions, and a carboxylic acid moiety at the 2-position, which is stabilized as a hydrochloride salt. It has a reported purity of 95% and a CAS registry number of EN300-322256 .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(7(10)11)4-6(12-3)5-9(8)2;/h6H,4-5H2,1-3H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRIQKSEUFATTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C)OC)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from Pyrrolidine: The synthesis begins with pyrrolidine, which undergoes methylation to introduce the methyl groups at the 1 and 2 positions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Hydrolysis Reactions
-
Acidic Hydrolysis :
The methoxy group at C-4 undergoes demethylation under strong acidic conditions (e.g., 20% HCl), yielding 4-hydroxy derivatives. This reaction is analogous to similar pyrrolidine systems . Conditions : 72 hours at room temperature in darkness under argon . -
Ester Hydrolysis :
The methyl ester (if present in precursors) hydrolyzes to the carboxylic acid under basic conditions (e.g., NaOH/MeOH), though the target compound is already in the acid form .
Oxidation Reactions
-
Ring Oxidation :
The pyrrolidine ring is susceptible to oxidation. Using reagents like KMnO₄ or CrO₃ in acidic media converts the ring into a γ-lactam or opens it to form dicarboxylic acids.
Example : -
Side-Chain Oxidation :
The carboxylic acid group may undergo decarboxylation at elevated temperatures (>200°C), producing CO₂ and a tertiary amine derivative .
Substitution Reactions
-
Methoxy Group Replacement :
The methoxy group participates in nucleophilic substitution. For example, treatment with HBr replaces the methoxy group with a bromide : Conditions : Reflux in anhydrous HBr/acetic acid . -
Amide Formation :
Reacts with amines (e.g., benzylamine) via carbodiimide-mediated coupling (DCC/DMAP) to form amides, a key step in peptide synthesis :
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
4-Methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared below with four pyrrolidine-2-carboxylic acid derivatives synthesized and analyzed in . These analogues differ in substituents at the 4-position of the pyrrolidine ring and their counterion configurations:
Key Observations :
- Substituent Effects: The 4-methoxy group in the target compound is less polar compared to the dimethylamino or trimethylammonium groups in analogues. This difference likely impacts solubility and reactivity; for example, the charged trimethylammonium group may enhance aqueous solubility .
- Purity and Synthesis: The analogues in were synthesized with 100% purity via deprotection of tert-butyl carbamate intermediates using NaOH, followed by HCl treatment .
Analytical Characterization
NMR and HRMS Data :
- The analogues in were characterized using ¹H/¹³C NMR and HRMS, with distinct chemical shifts observed for substituents (e.g., δ 3.0–3.5 ppm for dimethylamino protons) . For the target compound, the methoxy group would likely resonate near δ 3.2–3.8 ppm, while methyl groups would appear upfield (δ 1.0–1.5 ppm).
- HRMS confirmed molecular weights within 1 ppm error for the analogues . Similar precision is expected for the target compound.
Biological Activity
4-Methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride (CAS No. 2095409-12-2) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and therapeutic implications based on diverse research findings.
- Molecular Formula : C₈H₁₆ClNO₃
- Molecular Weight : 209.67 g/mol
- CAS Number : 2095409-12-2
This compound exhibits its biological activity through several mechanisms:
- KATP Channel Activation : This compound acts as an activator of ATP-sensitive potassium (KATP) channels, influencing insulin release from pancreatic beta cells and affecting vascular smooth muscle tissue.
- Antiviral Activity : It has shown potential in inhibiting hepatitis C virus (HCV) polymerase (NS5B), indicating its role in antiviral therapies.
- Cellular Effects : The compound impacts various cellular signaling pathways, gene expression, and metabolic processes, leading to significant molecular and cellular effects.
Biochemical Pathways
The biological activity of this compound is linked to several biochemical pathways:
- Insulin Signaling Pathway : By activating KATP channels, the compound can modulate insulin secretion and glucose metabolism.
- Antiviral Pathways : Its inhibition of HCV polymerase suggests a mechanism that could be exploited for antiviral drug development.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| KATP Channel Activator | Modulates insulin release and vascular functions | |
| Antiviral | Inhibits HCV polymerase NS5B | |
| Cellular Metabolism | Influences gene expression and cell signaling |
Case Study 1: Antiviral Efficacy
A study investigated the efficacy of this compound against HCV. The results indicated a significant reduction in viral replication in vitro, showcasing its potential as a therapeutic agent for hepatitis C.
Case Study 2: Insulin Release Modulation
Another research focused on the compound's effect on insulin secretion in rat pancreatic beta cells. The findings revealed that activation of KATP channels led to a decrease in insulin release under high glucose conditions, suggesting possible implications for diabetes treatment.
Q & A
Q. How can researchers optimize the synthesis of 4-methoxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride to improve yield and purity?
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions (e.g., methoxy and methyl groups) and stereochemistry. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in CDCl₃ .
- Elemental Analysis: Compare calculated vs. observed C, H, N percentages to verify purity (e.g., C: 54.92%, H: 4.57%, N: 9.15% for C₇H₇NO₃ derivatives) .
- Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF, particularly for hydrochloride salt formation.
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to assess degradation pathways. Hydrochloride salts generally exhibit better aqueous stability than free bases .
- Recommended Storage: Store at –20°C in airtight, light-resistant containers with desiccants. Monitor via periodic HPLC to detect hydrolysis or oxidation.
Advanced Research Questions
Q. What reaction mechanisms govern the stereoselective synthesis of this compound?
Methodological Answer:
- Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis. For example, diastereomeric precursors (e.g., di-tert-butyl esters) can guide stereochemistry during hydrolysis .
- Computational Modeling: Apply density functional theory (DFT) to predict transition states and optimize reaction pathways. ICReDD’s quantum chemical reaction path searches are a validated approach .
Q. How can computational tools predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Reactivity Databases: Leverage PISTACHIO and REAXYS databases to identify analogous reactions (e.g., methoxypyridine carboxylation ).
- Machine Learning: Train models on reaction outcomes using descriptors like electrophilicity index or frontier orbital energies.
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
Methodological Answer:
- Meta-Analysis: Compare protocols for variables like reagent purity, solvent drying, or inert atmosphere use. For instance, potassium permanganate oxidation yields vary with addition rate (47% vs. 84% in methoxypyridine syntheses) .
- Replication Studies: Systematically reproduce key experiments while controlling for confounding factors (e.g., trace moisture in hydrochloride salt formation).
Q. What strategies are effective for evaluating the compound’s biological activity against structural analogs?
Q. What engineering considerations are critical for scaling up synthesis while ensuring safety?
Methodological Answer:
- Process Intensification: Implement continuous flow reactors to enhance heat/mass transfer and reduce hazardous intermediate accumulation .
- Safety Protocols: Follow OSHA guidelines for handling HCl fumes (e.g., fume hoods, PPE) and monitor airborne concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
